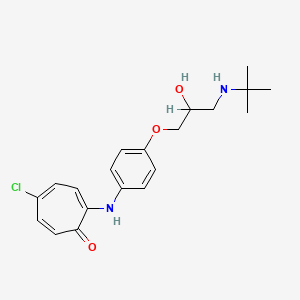
Ethyl decyl terephthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl decyl terephthalate is an organic compound belonging to the family of terephthalates. It is an ester formed from terephthalic acid and ethyl decyl alcohol. This compound is known for its applications in various industries, particularly in the production of plasticizers and polymers. Its chemical structure consists of a benzene ring with two ester groups attached, making it a versatile compound in chemical synthesis and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl decyl terephthalate can be synthesized through the esterification of terephthalic acid with ethyl decyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods: In industrial settings, the production of this compound often involves the transesterification of dimethyl terephthalate with ethyl decyl alcohol. This method is preferred due to its efficiency and high yield. The reaction is conducted at elevated temperatures and may involve the use of a catalyst to speed up the process .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl decyl terephthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form terephthalic acid and other oxidation products.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require nucleophiles like amines or alcohols.
Major Products:
Oxidation: Terephthalic acid.
Reduction: Ethyl decyl alcohol.
Substitution: Various substituted terephthalates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl decyl terephthalate has a wide range of applications in scientific research:
Chemistry: Used as a plasticizer in the production of flexible polymers and resins.
Biology: Investigated for its potential as a biocompatible material in medical devices.
Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with various drugs.
Wirkmechanismus
The mechanism of action of ethyl decyl terephthalate primarily involves its interaction with polymer chains. As a plasticizer, it inserts itself between polymer chains, reducing intermolecular forces and increasing the flexibility of the material. This action is facilitated by the ester groups, which interact with the polymer chains through hydrogen bonding and van der Waals forces .
Vergleich Mit ähnlichen Verbindungen
Bis(2-ethylhexyl) terephthalate: Another terephthalate ester used as a plasticizer with similar properties but different alkyl groups.
Di(2-ethylhexyl) phthalate: A phthalate ester with similar plasticizing properties but different chemical structure.
Dioctyl terephthalate: Similar in structure but with different alkyl groups, leading to variations in physical properties.
Uniqueness: Ethyl decyl terephthalate is unique due to its specific alkyl groups, which provide distinct physical and chemical properties compared to other terephthalates. Its ability to form stable complexes with various substances makes it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
54699-33-1 |
|---|---|
Molekularformel |
C20H30O4 |
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
4-O-decyl 1-O-ethyl benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C20H30O4/c1-3-5-6-7-8-9-10-11-16-24-20(22)18-14-12-17(13-15-18)19(21)23-4-2/h12-15H,3-11,16H2,1-2H3 |
InChI-Schlüssel |
TXYMWKFYHOTGMH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCOC(=O)C1=CC=C(C=C1)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Amino-1-(2-(chloromethyl)-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one](/img/structure/B13951582.png)

![3-(Propan-2-yl)bicyclo[3.2.1]octane-3-carbonyl chloride](/img/structure/B13951603.png)


![2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]Cyclopentanone](/img/structure/B13951613.png)
![4-[(6-Chloro-5-nitropyrimidin-4-yl)amino]benzenesulfonamide](/img/structure/B13951619.png)





